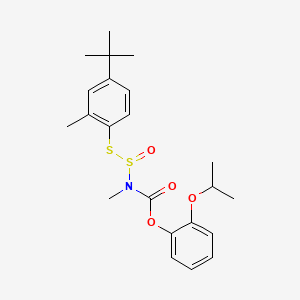![molecular formula C9H14N2 B13803274 4-Methyl-3-[(methylamino)methyl]aniline CAS No. 744138-96-3](/img/structure/B13803274.png)
4-Methyl-3-[(methylamino)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-[(methylamino)methyl]aniline is an organic compound with the molecular formula C8H12N2. It is a derivative of aniline, characterized by the presence of a methyl group and a methylamino group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various dyes, pigments, and other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-3-[(methylamino)methyl]aniline can be synthesized through several methods. One common method involves the methylation of aniline derivatives using methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes can catalyze the methylation of anilines with methanol under mild conditions (60°C) using NaOH as a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reduction of nitroarenes followed by methylation. The process typically includes the use of hydrogen gas and a metal catalyst such as palladium or platinum to reduce the nitro group to an amine, followed by methylation using methanol or other methylating agents .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-[(methylamino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Methyl-3-[(methylamino)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other organic products.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-[(methylamino)methyl]aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the methylamino group can donate electrons to form new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: An aniline derivative with a single methyl group attached to the nitrogen atom.
3-Methylaniline: An aniline derivative with a methyl group attached to the benzene ring.
4-(Trifluoromethyl)-N-methylaniline: An aniline derivative with a trifluoromethyl group and a methyl group attached to the nitrogen atom.
Uniqueness
4-Methyl-3-[(methylamino)methyl]aniline is unique due to the presence of both a methyl group and a methylamino group on the benzene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
744138-96-3 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-methyl-3-(methylaminomethyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6,10H2,1-2H3 |
Clé InChI |
BETJQPLVMIOYFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)

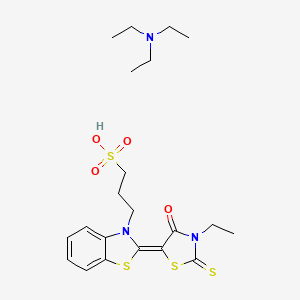

![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
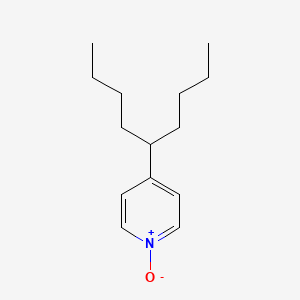
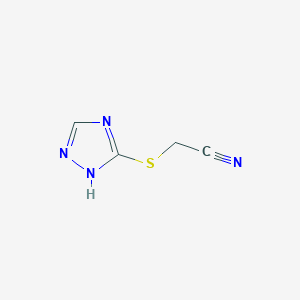
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
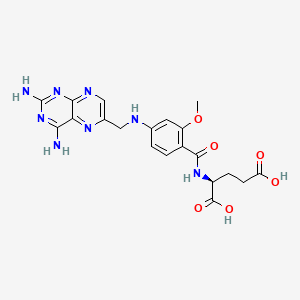
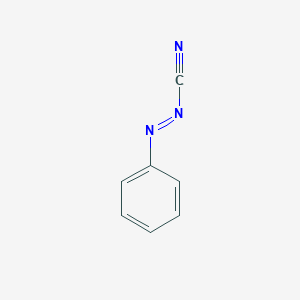
![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
